molecular formula C9H18OS B14503340 5-(3-Methylbutyl)-1,3-oxathiane CAS No. 64132-14-5

5-(3-Methylbutyl)-1,3-oxathiane

Cat. No.: B14503340
CAS No.: 64132-14-5
M. Wt: 174.31 g/mol
InChI Key: LTFPOLMTCTVNNH-UHFFFAOYSA-N
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Description

5-(3-Methylbutyl)-1,3-oxathiane is an organic compound that belongs to the class of oxathianes Oxathianes are heterocyclic compounds containing a six-membered ring with one oxygen and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutyl)-1,3-oxathiane typically involves the reaction of 3-methylbutyl alcohol with a suitable sulfur-containing reagent under controlled conditions. One common method is the reaction of 3-methylbutyl alcohol with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the oxathiane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutyl)-1,3-oxathiane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted oxathiane derivatives.

Scientific Research Applications

5-(3-Methylbutyl)-1,3-oxathiane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutyl)-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur and oxygen atoms can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methylbutyl)-1,3-dioxane: Similar structure but with two oxygen atoms in the ring.

    5-(3-Methylbutyl)-1,3-thiazane: Similar structure but with a nitrogen atom replacing one of the oxygen atoms.

    5-(3-Methylbutyl)-1,3-oxathiane-2-one: Similar structure but with a carbonyl group attached to the ring.

Uniqueness

This compound is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.

Properties

CAS No.

64132-14-5

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

5-(3-methylbutyl)-1,3-oxathiane

InChI

InChI=1S/C9H18OS/c1-8(2)3-4-9-5-10-7-11-6-9/h8-9H,3-7H2,1-2H3

InChI Key

LTFPOLMTCTVNNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1COCSC1

Origin of Product

United States

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